molecular formula C11H14N4 B12923115 1,1'-Cyclopentylidenebis-1H-pyrazole CAS No. 28791-87-9

1,1'-Cyclopentylidenebis-1H-pyrazole

Cat. No.: B12923115
CAS No.: 28791-87-9
M. Wt: 202.26 g/mol
InChI Key: USFLKKPBLJPJRJ-UHFFFAOYSA-N
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Description

1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a cyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings .

Scientific Research Applications

1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is unique due to its dual pyrazole rings connected by a cyclopentane moiety, which imparts specific chemical and physical properties.

Properties

CAS No.

28791-87-9

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(1-pyrazol-1-ylcyclopentyl)pyrazole

InChI

InChI=1S/C11H14N4/c1-2-6-11(5-1,14-9-3-7-12-14)15-10-4-8-13-15/h3-4,7-10H,1-2,5-6H2

InChI Key

USFLKKPBLJPJRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(N2C=CC=N2)N3C=CC=N3

Origin of Product

United States

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